molecular formula C44H59N3 B15289003 1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-(1-naphthyl)-gamma-propylpiperidine) CAS No. 33310-61-1

1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-(1-naphthyl)-gamma-propylpiperidine)

Cat. No.: B15289003
CAS No.: 33310-61-1
M. Wt: 630.0 g/mol
InChI Key: SKOLWUSSWJHPOM-UHFFFAOYSA-N
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Description

The compound 1,1'-(δ,δ'-Nitriloditetramethylene)bis(γ-(1-naphthyl)-γ-propylpiperidine) (CAS: 33310-54-2) is a bis-amine derivative featuring two γ-substituted piperidine rings linked by a δ,δ'-nitriloditetramethylene group. However, discrepancies exist in nomenclature: the RTECS database identifies it as a pyrrolidine derivative (synonym: 1,1'-(δ,δ'-Nitriloditetramethylene)bis(γ-(1-naphthyl)-γ-propylpyrrolidine)).

Properties

CAS No.

33310-61-1

Molecular Formula

C44H59N3

Molecular Weight

630.0 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentyl]-2-(2-piperidin-1-ylethyl)pentan-1-imine

InChI

InChI=1S/C44H59N3/c1-3-25-43(27-33-46-29-11-5-12-30-46,41-23-15-19-37-17-7-9-21-39(37)41)35-45-36-44(26-4-2,28-34-47-31-13-6-14-32-47)42-24-16-20-38-18-8-10-22-40(38)42/h7-10,15-24,35H,3-6,11-14,25-34,36H2,1-2H3

InChI Key

SKOLWUSSWJHPOM-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCN1CCCCC1)(CN=CC(CCC)(CCN2CCCCC2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(naphthalen-1-yl)-n-{(1e)-2-(naphthalen-1-yl)-2-[2-(piperidin-1-yl)ethyl]pentylidene}-2-[2-(piperidin-1-yl)ethyl]pentan-1-amine” likely involves multiple steps, including the formation of the naphthalene and piperidine derivatives, followed by their coupling through a series of condensation and substitution reactions. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations.

Industrial Production Methods

Industrial production of such complex compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, automated synthesis, and the use of advanced catalytic systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Condensation: Combination of two molecules with the loss of a small molecule, such as water.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, including its ability to interact with specific biological targets.

Industry

In industry, it may find applications in the development of new materials, such as polymers or advanced composites, due to its unique structural features.

Mechanism of Action

The mechanism of action of “2-(naphthalen-1-yl)-n-{(1e)-2-(naphthalen-1-yl)-2-[2-(piperidin-1-yl)ethyl]pentylidene}-2-[2-(piperidin-1-yl)ethyl]pentan-1-amine” would depend on its specific interactions with molecular targets. These interactions may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Bis-Amine Derivatives

The target compound belongs to a class of bis-cyclic amines with aromatic substituents. Below is a comparison with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Toxicity (LD₅₀) Application
Target Compound (bis-pyrrolidine/pyrrolidine) 33310-54-2 C₄₂H₅₅N₃ 602.00 Naphthyl, propyl, nitriloditetramethylene 72 mg/kg (ip, mice) Therapeutic research
Nitrosopiperidine 100-75-4 C₅H₁₀N₂O 114.15 Piperidine with nitroso group Carcinogenic (no acute LD₅₀) Research chemical
1,1'-(2-Nitropropylidene)bis(4-chlorobenzene) - - - Chlorobenzene, nitropropylidene linker Not reported Pesticide (Prolan)
Key Observations:

Structural Complexity : The target compound’s large molecular weight (602.00 g/mol) and naphthyl substituents contrast sharply with simpler amines like Nitrosopiperidine (114.15 g/mol). The bulky aromatic groups likely influence bioavailability and receptor binding.

Toxicity Profile: The target compound exhibits acute toxicity (LD₅₀ = 72 mg/kg), whereas Nitrosopiperidine is a chronic carcinogen due to its nitroso group. This underscores the role of substituents in toxicological outcomes.

Functional Linkers : The nitriloditetramethylene bridge in the target compound differs from the nitropropylidene linker in Prolan, which is associated with pesticidal activity.

Functional Group Analysis

  • Naphthyl vs. This may explain its application in therapeutic rather than agrochemical contexts.
  • Nitrilo vs. Nitroso Groups: The nitriloditetramethylene group in the target compound is distinct from the nitroso group in Nitrosopiperidine. Nitroso groups are notorious for genotoxicity, whereas nitrilo groups are less studied but may contribute to chelation properties.

Toxicological and Pharmacological Implications

  • Acute vs. Chronic Effects: The target compound’s acute lethality suggests a mechanism involving rapid physiological disruption (e.g., neuromuscular toxicity), whereas Nitrosopiperidine’s carcinogenicity stems from DNA alkylation.
  • Therapeutic Potential: The reference to Chimica Therapeutica implies investigational use, possibly as a cholinergic or antineoplastic agent. Its bis-amine structure could enable dual-target inhibition.

Biological Activity

1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-(1-naphthyl)-gamma-propylpiperidine), a complex organic compound, has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C44H59N3
  • Molecular Weight : 630.0 g/mol
  • CAS Number : 33310-61-1

The compound features a bis(piperidine) structure with naphthyl groups that may contribute to its pharmacological effects. The presence of multiple functional groups suggests potential interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds with piperidine and naphthyl moieties exhibit significant antimicrobial properties. A study exploring the antimicrobial efficacy of various piperidine derivatives showed promising results against both bacterial and fungal pathogens. Specifically, derivatives similar to 1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-(1-naphthyl)-gamma-propylpiperidine) demonstrated moderate to high activity against standard bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .

2. Sigma Receptor Interaction

The compound's structural similarity to known sigma receptor ligands suggests it may interact with sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in various physiological processes, including neuroprotection and modulation of neurotransmitter systems. Studies have shown that σ1 receptors play a role in cellular signaling pathways that could be relevant for neurodegenerative diseases . The interaction of this compound with σ receptors could potentially lead to therapeutic applications in treating conditions such as depression and anxiety.

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of piperidine derivatives:

  • Study on Cytotoxicity : In vitro studies have demonstrated that certain piperidine compounds exhibit cytotoxic effects against cancer cell lines. For example, neopetrosiamine A, a bis-piperidine alkaloid, showed strong activity against Mycobacterium tuberculosis and Plasmodium falciparum, indicating potential for development as an antimicrobial agent .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves modulation of ion channels and neurotransmitter receptors. For instance, σ1 receptor modulation has been linked to enhanced calcium signaling in neurons, which may explain some neuroprotective effects observed in related compounds .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
Neopetrosiamine ABis-piperidineCytotoxic against cancer cells
1-CyclohexylpiperazinePiperazine derivativeSigma receptor ligand
3,4-Dihydroxy piperidinesHydroxy derivativesα-glucosidase inhibitors

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